molecular formula Ca8O4P+13 B8330694 Octacalcium;phosphate

Octacalcium;phosphate

Cat. No.: B8330694
M. Wt: 415.6 g/mol
InChI Key: HVWUMVBOAFDIFG-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octacalcium phosphate (OCP; Ca₈(HPO₄)₂(PO₄)₄·5H₂O) is a biologically relevant calcium phosphate compound that serves as a precursor to hydroxyapatite (HAp), the primary mineral component of bones and teeth . Its layered structure consists of alternating "apatitic" layers resembling HAp and "hydrated" layers containing HPO₄²⁻ and water molecules . This unique architecture enables OCP to incorporate organic molecules, such as carboxylate ions, into its interlayers, enhancing its functionality in bone regeneration and biomedical applications . OCP is metastable under physiological conditions and gradually hydrolyzes into HAp, a process critical for its osteoconductive properties .

Properties

Molecular Formula

Ca8O4P+13

Molecular Weight

415.6 g/mol

IUPAC Name

octacalcium;phosphate

InChI

InChI=1S/8Ca.H3O4P/c;;;;;;;;1-5(2,3)4/h;;;;;;;;(H3,1,2,3,4)/q8*+2;/p-3

InChI Key

HVWUMVBOAFDIFG-UHFFFAOYSA-K

Canonical SMILES

[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Origin of Product

United States

Scientific Research Applications

Key Properties

  • Biocompatibility : OCP exhibits excellent biocompatibility, promoting cell adhesion and proliferation.
  • Osteoconductivity : It supports the growth of new bone tissue by providing a scaffold for osteoblasts.
  • Bioactivity : OCP can enhance osteoblastic differentiation and mineralization.

Bone Substitutes

OCP has been utilized as a bone substitute material due to its favorable properties. Studies have shown that OCP can effectively replace damaged bone tissue and support new bone formation.

Case Study: Bontree®

Bontree®, an OCP-based product, demonstrated a 100% success rate in clinical cases involving ridge or sinus augmentation. In vitro studies indicated that OCP significantly enhanced alkaline phosphatase activity, indicating improved osteogenic potential compared to other materials like MBCP+TM .

ApplicationSuccess RateKey Findings
Bontree® (ridge/sinus augmentation)100%Higher ALP activity; uniform new bone formation

Enhancing Bone Repair

Recent research has shown that OCP composites, such as those combined with gelatin, exhibit enhanced bone repair capabilities in critical-sized defects. The composite demonstrated superior osteoconductive properties compared to other calcium phosphate materials .

Case Study: OCP/Gelatin Composite

In a rat model with transcortical femoral defects, the OCP/gelatin composite significantly improved bone healing outcomes compared to controls .

Composite TypeOsteoconductivityStudy Model
OCP/GelatinEnhancedRat model

Biodegradability and Transformation

OCP is biodegradable and can transform into hydroxyapatite, facilitating the release of calcium and phosphate ions that are vital for bone regeneration. This transformation occurs naturally in vivo, enhancing the integration of the material with host tissues .

Cell Interaction Studies

Research indicates that OCP promotes osteoblastic differentiation and reduces cytotoxicity when modified with strontium ions, further enhancing its biocompatibility and effectiveness as a bone substitute .

Scale-Up Synthesis for Clinical Applications

The synthesis of octacalcium phosphate has been scaled up successfully, allowing for larger quantities suitable for clinical use. A recent study detailed a tenfold scale-up process that maintained cell viability across various phase mixtures, confirming the potential for clinical applications .

Scale-Up Findings

  • Synthesis Method : Transitioned from α-tricalcium phosphate.
  • Cell Viability : Twelve out of seventeen specimens showed satisfactory percentages of cell viability.
Scale-Up LevelQuantity ProducedCell Viability (%)
Tenfold10 gVaries (12/17)

Comparison with Similar Compounds

Comparison with Similar Calcium Phosphates

Structural and Chemical Properties

Property Octacalcium Phosphate (OCP) Hydroxyapatite (HAp) α-Tricalcium Phosphate (α-TCP) Dicalcium Phosphate Dihydrate (DCPD)
Formula Ca₈(HPO₄)₂(PO₄)₄·5H₂O Ca₁₀(PO₄)₆(OH)₂ Ca₃(PO₄)₂ CaHPO₄·2H₂O
Ca/P Ratio 1.33 1.67 1.5 1.0
Crystal Structure Layered (monoclinic) Hexagonal Monoclinic/Rhombohedral Triclinic
Solubility Moderate Low High Very High
Thermal Stability Decomposes at ~200–300°C Stable up to ~1200°C Converts to β-TCP at ~1125°C Dehydrates at ~80°C
  • Key Differences :
    • OCP’s layered structure allows ion exchange (e.g., carboxylate incorporation), unlike HAp or TCP .
    • OCP’s moderate solubility facilitates gradual resorption and HAp conversion, promoting bone integration .
    • DCPD is highly soluble but lacks the structural complexity for sustained osteoconductivity .

Ion Incorporation and Functionalization

Incorporated Ion Effect on OCP Application
Pyromellitate Increases interlayer spacing (d₁₀₀ = 22.9 Å vs. 18.7 Å in plain OCP); imparts blue fluorescence Theranostic bone implants
Bisphosphonate Reduces osteoclast activity by ~10% Osteoporosis treatment
Citrate Mimics bone mineral composition Enhanced biocompatibility
  • Mechanism : Carboxylate ions replace HPO₄²⁻ in OCP’s hydrated layer, altering physicochemical properties without disrupting the apatitic framework .

Research Findings and Clinical Relevance

  • Superior Bone Regeneration : OCP-based grafts exhibit 80–90% defect filling in critical-sized bone defects, compared to 50–60% for HAp .
  • Thermal Limitations : OCP’s low decomposition temperature (~200°C) restricts high-temperature processing, unlike HAp .

Preparation Methods

Phase Transformation Kinetics

X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy revealed that DCPD forms within 24 hours, with OCP nuclei emerging by day 3. Raman spectroscopy identified the characteristic PO₄³⁻ vibrational modes at 960 cm⁻¹ (symmetrical stretching) and 1,070 cm⁻¹ (asymmetric stretching), confirming OCP’s layered structure. Scanning electron microscopy (SEM) showed plate-like OCP crystals (5–10 μm) with interlocking morphology, critical for mechanical stability in bone grafts.

Table 1: Time-Dependent Phase Evolution During α-TCP Hydrolysis

Time (Days)Dominant PhaseCrystallite Size (nm)Ca/P Ratio
0α-TCP45 ± 31.50
1DCPD32 ± 21.00
3OCP + DCPD58 ± 41.33
7OCP75 ± 51.33

The high solid-to-liquid ratio (10 mg/mL) minimized hydrolysis into HA, while frequent pH monitoring (5.4–5.6) stabilized OCP. Equilibration from both supersaturation and undersaturation confirmed OCP’s metastability, with solubility product pKsp(OCP) = 48.3 ± 0.2 at 37°C.

Low-Temperature Chemical Transformation from DCPD

DCPD-to-OCP conversion in sodium acetate solutions (1.75 M, pH 5.5) offers a low-energy route suitable for strontium-doped OCP synthesis. Strontium nitrate incorporation (1–50 at.%) followed the reaction:

Ca8xSrx(HPO4)2(PO4)45H2O(x=0.084.0)[2]\text{Ca}{8-x}\text{Sr}x(\text{HPO}4)2(\text{PO}4)4·5\text{H}_2\text{O} \quad (x = 0.08–4.0)

FTIR spectra showed retained HPO₄²⁻ bands at 1,130 cm⁻¹, while XRD indicated lattice expansion (Δc = 0.15 Å) with strontium substitution.

Template-Assisted Synthesis Using Marble Granules

A patent-pending method utilized calcium carbonate (marble) granules as sacrificial templates. Immersion in phosphate-rich solutions (e.g., 0.5 M NaH₂PO₄ + 0.5 M Ca(NO₃)₂) at 20–75°C for 6–24 hours yielded porous OCP granules (1–3 mm). Key steps included:

  • Brushite Intermediate : Marble reacted with H₃PO₄ to form DCPD (CaHPO₄·2H₂O) at 37°C.

  • OCP Conversion : DCPD-treated granules were immersed in Tris-buffered solution (pH 7.4, 50–75°C) for 24–72 hours, achieving 95% phase purity.

Table 2: Solution Compositions for Template-Based OCP Synthesis

SolutionComponents (g/L)pHTemperature (°C)Time (h)
1NaCl (8.124), CaCl₂·2H₂O (0.735), Tris (6.770)7.43772
2NaHCO₃ (3.696), MgCl₂·6H₂O (0.163)7.47524

Carboxylate-Incorporated OCP via Direct Precipitation

OCP’s unique ability to intercalate carboxylate ions (e.g., citrate, succinate) enables tailored bioactivity. A novel approach combined calcium carbonate and phosphoric acid with carboxylic acids (0.1–0.5 M) under nitrogen atmosphere:

8CaCO3+6H3PO4+R-COOHCa8(HPO4)2(PO4)4R-COO5H2O+8CO2[5]8 \text{CaCO}3 + 6 \text{H}3\text{PO}4 + \text{R-COOH} → \text{Ca}8(\text{HPO}4)2(\text{PO}4)4·\text{R-COO}^−·5\text{H}2\text{O} + 8 \text{CO}2↑

Adjusting the Ca/P ratio to 1.45–1.55 prevented HA formation, while FTIR confirmed carboxylate C=O stretches at 1,580–1,620 cm⁻¹.

LaMer-Model-Based Precipitation for Fine Particles

A breakthrough synthesis adapted the LaMer model (burst nucleation + controlled growth) to produce OCP nanoparticles (200–500 nm). Using supersaturated solutions (0.5 M Ca²⁺, 0.375 M PO₄³⁻) at 80°C, rapid mixing triggered nucleation, followed by aging at 60°C for 2 hours. Incorporating isophthalate ions reduced particle size to 150 nm by capping crystal growth along the direction.

Table 3: Effect of Additives on OCP Particle Size

AdditiveConcentration (mM)Particle Size (nm)Aspect Ratio
None480 ± 353.2
Succinate10320 ± 252.8
Isophthalate5150 ± 151.5

Machine Learning-Driven Kinetics Analysis

Recent advancements integrated XRD-FTIR data fusion with k-PCA (kernel principal component analysis) to automate OCP synthesis monitoring. A spatial filter extracted intensity ratios (e.g., OCP (010)/DCPD (020)), while k-PCA reduced 512-dimensional spectral data to three principal components, achieving 98% phase classification accuracy .

Q & A

Q. What experimental approaches are used to synthesize phase-pure OCP, and how do reaction conditions influence crystallinity?

OCP is typically synthesized via wet chemical precipitation using calcium and phosphate precursors under controlled pH (5.0–7.0) and temperature (37–60°C). Key methods include:

  • Co-precipitation : Mixing calcium chloride (CaCl₂) and sodium phosphate (Na₂HPO₄) with aging at 37°C for 24–72 hours to promote OCP formation over hydroxyapatite (HAP) .
  • Hydrothermal synthesis : Higher temperatures (50–70°C) yield larger, more crystalline OCP particles, as demonstrated by micro-flow reactor systems that separate nucleation and aging phases .
  • Ion-substituted OCP : Incorporating ions like Mg²⁺ or CO₃²⁻ during synthesis can stabilize the OCP structure and delay phase transformation to HAP . Characterization requires X-ray diffraction (XRD) to confirm the OCP phase (JCPDS 26-1056) and Fourier-transform infrared spectroscopy (FTIR) to identify HPO₄²⁻ groups (~916 cm⁻¹) .

Q. How does OCP transform into hydroxyapatite (HAP) in physiological environments, and what factors regulate this process?

OCP acts as a metastable precursor to HAP via dissolution-reprecipitation. Key factors include:

  • Solution chemistry : Elevated Ca²⁺/PO₄³⁻ ratios and pH >7.0 accelerate OCP→HAP conversion .
  • Nucleation sites : Collagen or pre-existing HAP crystals template HAP growth, mimicking biomineralization .
  • Temperature : At 37°C (body temperature), conversion occurs within days in simulated body fluid (SBF), monitored via transmission electron microscopy (TEM) showing lattice rearrangement . Methodological note: Use SBF with ion concentrations matching human plasma (e.g., 142 mM Na⁺, 2.5 mM Ca²⁺) to replicate in vivo conditions .

Q. What analytical techniques differentiate OCP from other calcium phosphates (e.g., HAP, brushite)?

  • XRD : OCP exhibits distinct peaks at 4.7 Å (002) and 3.44 Å (310), absent in HAP .
  • Thermogravimetric analysis (TGA) : OCP loses ~8% weight at 100–200°C due to structural water, unlike anhydrous HAP .
  • Solid-state NMR : Detects HPO₄²⁻ groups in OCP (chemical shift at ~5 ppm) .

Advanced Research Questions

Q. How can OCP be functionalized with organic molecules for enhanced bioactivity, and what challenges arise in intercalation?

OCP’s layered structure allows intercalation of carboxylates (e.g., terephthalate) or amino acids via ion exchange. Challenges include:

  • Selectivity : Aromatic carboxylates (e.g., dithiodiglycolic acid) bind preferentially due to π-π stacking within OCP interlayers, altering fluorescence properties .
  • Stability : Intercalated molecules may oxidize or desorb during phase transformation to HAP. FTIR and fluorescence spectroscopy track retention .
  • Synthesis : Adjust pH to 6.5–7.5 during co-precipitation to optimize organic-inorganic interactions .

Q. What in vitro models evaluate OCP’s osteoconductivity, and how do results compare to other calcium phosphates?

  • Osteoblast spheroid cultures : OCP increases alkaline phosphatase (ALP) activity by 40% compared to β-TCP, indicating superior osteoinduction .
  • Co-culture systems : OCP with mesenchymal stem cells (MSCs) upregulates osteogenic markers (Runx2, OCN) via Ca²⁺/PO₄³⁻ ion release .
  • Dynamic models : Perfusion bioreactors simulate fluid flow in bone, showing OCP degradation rates align with new bone formation (0.5–1.2 µm/day) .

Q. How does ion substitution (e.g., Sr²⁺, Fe³⁺) modify OCP’s physicochemical and biological properties?

  • Sr²⁺ substitution : Replaces Ca²⁺ in OCP’s lattice, enhancing thermal stability and reducing solubility. Rietveld refinement of XRD data quantifies substitution levels (up to 10 at.%) .
  • Fe³⁺ substitution : Introduces paramagnetism, enabling MRI tracking in vivo. Mössbauer spectroscopy confirms Fe³⁺ occupancy in Ca(II) sites .
  • Biological impact : Sr-OCP increases osteoclast apoptosis, promoting net bone formation in osteoporosis models .

Q. What computational models predict OCP’s phase stability and transformation kinetics?

  • Density functional theory (DFT) : Calculates interfacial energies between OCP and HAP, revealing preferred growth along the a-axis during transformation .
  • Kinetic Monte Carlo simulations : Model ion-by-ion attachment at OCP-HAP interfaces, validated via in situ atomic force microscopy (AFM) .
  • Thermodynamic modeling : OCP’s solubility product (Ksp = 10⁻⁹⁶.⁶) is pH-dependent, with phase boundaries plotted using software like PHREEQC .

Data Contradictions and Resolution

Q. Why do some studies report OCP as a transient phase, while others observe long-term stability?

Discrepancies arise from synthesis protocols:

  • Stabilizers : Citrate or Mg²⁺ ions inhibit OCP→HAP conversion by blocking active growth sites .
  • Particle size : Nanocrystalline OCP (≤100 nm) transforms faster due to higher surface energy, whereas micron-sized crystals persist for weeks . Resolution: Standardize aging time (≥7 days) and use XRD/Raman spectroscopy to confirm phase purity before biological testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.